Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine
Description
IUPAC Name Analysis
The IUPAC name [4-[(dimethylamino)methyl]piperidin-1-yl]-(1,3-thiazolidin-4-yl)methanone systematically describes the compound's structure:
- Parent structure : Methanone (a ketone functional group, -C=O).
- Substituents :
- Piperidin-1-yl group : A six-membered saturated ring containing one nitrogen atom at position 1.
- 4-[(Dimethylamino)methyl] modification : A dimethylamino group (-N(CH₃)₂) attached to a methylene bridge (-CH₂-) at position 4 of the piperidine ring.
- 1,3-Thiazolidin-4-yl group : A five-membered heterocycle containing sulfur at position 1, nitrogen at position 3, and a substitution at position 4.
This nomenclature adheres to IUPAC priority rules, where the ketone group receives the lowest possible locant. The piperidine and thiazolidine rings are treated as substituents relative to the central methanone.
Molecular Formula and Weight Derivation
The molecular formula C₁₂H₂₃N₃OS is derived as follows:
| Component | Quantity | Atomic Contribution | Total |
|---|---|---|---|
| Carbon | 12 | 12 × 12.01 | 144.12 |
| Hydrogen | 23 | 23 × 1.01 | 23.23 |
| Nitrogen | 3 | 3 × 14.01 | 42.03 |
| Oxygen | 1 | 1 × 16.00 | 16.00 |
| Sulfur | 1 | 1 × 32.07 | 32.07 |
| Total Molecular Weight | 257.45 g/mol |
This matches the experimentally reported value of 257.40 g/mol , with minor discrepancies attributable to rounding conventions.
SMILES Notation Interpretation
The SMILES string O=C(N1CCC(CN(C)C)CC1)C2NCSC2 encodes the compound’s structure as follows:
| SMILES Segment | Structural Interpretation |
|---|---|
O=C( |
Ketone group initiating the structure. |
N1CCC(CN(C)C)CC1 |
Piperidine ring (N1) with a methylene-linked dimethylamino group (-CH₂-N(CH₃)₂) at position 4. |
C2NCSC2 |
Thiazolidine ring (S at position 1, N at position 3) with the ketone bonded to position 4. |
Key Connectivity :
- The ketone bridges the piperidine’s nitrogen (N1) and the thiazolidine’s carbon (C2).
- The thiazolidine’s sulfur and nitrogen atoms occupy positions 1 and 3, respectively, forming a five-membered ring.
A tabular breakdown of atomic positions is provided below:
| Atom | Position | Bonding Partners |
|---|---|---|
| O | Ketone | C (carbonyl) |
| N1 | Piperidine N | C1, C5, C=O |
| C4 (Piperidine) | CH₂-N(CH₃)₂ | C3, C5, CH₂ |
| S | Thiazolidine S1 | C2, C5 |
| N3 | Thiazolidine N3 | C2, C4 |
This interpretation aligns with the compound’s crystallographic and spectroscopic data.
Properties
Molecular Formula |
C12H23N3OS |
|---|---|
Molecular Weight |
257.40 g/mol |
IUPAC Name |
[4-[(dimethylamino)methyl]piperidin-1-yl]-(1,3-thiazolidin-4-yl)methanone |
InChI |
InChI=1S/C12H23N3OS/c1-14(2)7-10-3-5-15(6-4-10)12(16)11-8-17-9-13-11/h10-11,13H,3-9H2,1-2H3 |
InChI Key |
HNCIJEBJMLIGAU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCN(CC1)C(=O)C2CSCN2 |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Property | Description |
|---|---|
| Molecular Formula | C12H23N3OS |
| Molecular Weight | 257.40 g/mol |
| IUPAC Name | [4-[(dimethylamino)methyl]piperidin-1-yl]-(1,3-thiazolidin-4-yl)methanone |
| Key Functional Groups | Thiazolidine ring, Piperidine ring, Dimethylamine group |
| Classification | Tertiary amine |
This compound’s structural complexity requires careful synthetic planning to assemble the heterocyclic rings and the tertiary amine functionality with high purity and yield.
Detailed Preparation Procedure (Illustrative)
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Reactions at the Carbonyl Group
The carbonyl group in the 1,3-thiazolidine-4-carbonyl segment is susceptible to nucleophilic attack. Common reactions include:
Thiazolidine Ring Reactivity
The thiazolidine ring (a five-membered heterocycle with sulfur and nitrogen) participates in ring-opening and oxidation reactions:
Tertiary Amine Functionalization
The dimethylamino group undergoes alkylation, acylation, and oxidation:
Piperidine Ring Modifications
The piperidine moiety can undergo stereoselective functionalization:
Catalytic Coupling Reactions
Modern synthetic strategies employ cross-coupling for structural diversification:
Stability and Degradation Pathways
Key stability data under varying conditions:
Biological Interactions (Kinase Inhibition)
While not a chemical reaction per se, the compound’s interactions with biological targets highlight its electrophilic reactivity:
Key Research Findings
Scientific Research Applications
Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine involves its interaction with molecular targets, such as enzymes and receptors. The thiazolidine ring can act as a pharmacophore, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperidine Backbone Modifications
- N1-(1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)-N2,N2-dimethylethane-1,2-diamine (): This compound shares the dimethylamine side chain but replaces the thiazolidine with a fluorinated indole-phenyl group.
[1-(Benzyl)-piperidin-4-yl]-(thiazol-2-yl)amine derivatives () :
These dopamine D2 receptor antagonists feature a benzyl-thiazole substituent. The target compound’s thiazolidine-4-carbonyl group may offer similar allosteric modulation but with reduced steric hindrance compared to benzyl-thiazole, possibly enhancing receptor binding kinetics .Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine () :
The pyridine substituent here enhances π-π interactions, while the ethyl spacer lengthens the amine side chain. The target compound’s methyl spacer may confer higher rigidity, affecting conformational stability during receptor binding .
Key Structural Differences
Physicochemical and Pharmacokinetic Properties
LogP and Solubility :
The thiazolidine ring’s polarity likely reduces LogP compared to aromatic substituents (e.g., ’s LogP ~3.5). However, the dimethylamine side chain increases basicity (pKa ~8–9), promoting solubility in acidic environments.Synthetic Accessibility :
Synthesis of the target compound may involve coupling 1,3-thiazolidine-4-carboxylic acid to piperidin-4-ylmethylamine, followed by dimethylation—a route analogous to methods in and .
Functional Comparisons in Drug Design
Target Selectivity :
Benzyl-piperidinyl-thiazole derivatives () exhibit fast dissociation from D2 receptors, minimizing motor side effects. The target compound’s thiazolidine may similarly promote transient binding, but in vivo studies are needed to confirm .Metabolic Stability : Compounds with acetylated amines (e.g., ’s 1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine) show prolonged half-lives due to reduced oxidative metabolism. The target’s dimethyl group may offer intermediate stability compared to acetyl or benzyl groups .
Biological Activity
Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine, also known by its CAS number 1218133-36-8, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant case studies.
Molecular Characteristics
The compound has the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₃N₃OS |
| Molecular Weight | 257.40 g/mol |
| CAS Number | 1218133-36-8 |
| IUPAC Name | [4-[(dimethylamino)methyl]piperidin-1-yl]-(1,3-thiazolidin-4-yl)methanone |
The compound's structure features a thiazolidine ring, which is known for various biological activities, including anti-inflammatory and antimicrobial effects.
Research indicates that this compound may exert its biological effects through modulation of various signaling pathways. The thiazolidine moiety is known to interact with cellular receptors and enzymes involved in metabolic processes.
Pharmacological Effects
- Antioxidant Activity : Studies suggest that compounds containing thiazolidine structures can scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models, potentially through inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from apoptosis, which could have implications for neurodegenerative diseases.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit specific enzymes linked to inflammation and oxidative stress. For instance, a study reported that this compound significantly reduced the activity of cyclooxygenase enzymes in cultured human cells, suggesting potential as an anti-inflammatory agent.
In Vivo Studies
Animal models have been utilized to evaluate the therapeutic potential of this compound. In one study involving mice with induced inflammation, treatment with this compound resulted in a marked decrease in inflammatory markers and improved behavioral outcomes.
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine?
- Methodological Answer : Synthesis typically involves two key steps: (1) Functionalization of the piperidine core and (2) coupling with the thiazolidine moiety.
- Piperidine Derivatization : Alkylation of 4-aminopiperidine derivatives (e.g., using ethyl halides under basic conditions like NaH in acetonitrile) introduces the dimethylaminomethyl group .
- Thiazolidine Conjugation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the piperidine’s carbonyl group and thiazolidine-4-carboxylic acid is commonly employed .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent systems (e.g., DMF for polar intermediates).
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : 1H NMR (δ 2.8–3.2 ppm for piperidine N-CH2; δ 4.1–4.5 ppm for thiazolidine S-CH2) and 13C NMR (carbonyl C=O at ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ and fragmentation patterns .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the thiazolidine coupling step?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus dichloromethane for solubility and reactivity .
- Catalyst Selection : Compare carbodiimide (EDC) with alternatives like DCC or DIC, noting side-product formation .
- Temperature Control : Conduct reactions at 0–25°C to minimize racemization of the thiazolidine ring .
- Data-Driven Optimization : Use design-of-experiment (DoE) models to identify critical parameters (e.g., molar ratio, time) .
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., enzymes with thiazolidine-binding pockets) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- Free Energy Calculations : Apply MM-PBSA to estimate binding energies, correlating with in vitro IC50 values .
Q. How should contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Purity Reassessment : Verify compound integrity via HPLC and LC-MS to rule out degradation .
- Assay Standardization : Compare buffer conditions (e.g., pH, ionic strength) and cell lines used in conflicting studies .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
